5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile
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Description
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile, also known as MP-10, is a novel compound that has gained significant attention due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized through a series of chemical reactions and has been studied extensively for its biological activity.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Properties : A study on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities demonstrated the potential of such compounds to possess good or moderate activities against various microorganisms. These findings suggest a broad scope for the application of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-cancer Potential : Another study focused on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors showed significant insights into the tautomeric properties and conformations contributing to their anti-cancer properties. This highlights the potential of structurally similar compounds in cancer treatment strategies (Karayel, 2021).
Analgesic and Anti-inflammatory Agents : Research into novel benzodifuranyl derivatives derived from visnaginone and khellinone indicated significant anti-inflammatory and analgesic activities. Such studies pave the way for the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Tuberculostatic Activity : A study on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives showcased their in vitro tuberculostatic activity. Such compounds can be explored further for their potential in treating tuberculosis (Foks et al., 2004).
properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-18-8-6-16(7-9-18)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(31-23)17-4-3-5-19(14-17)30-2/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMUVYZEORYHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
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